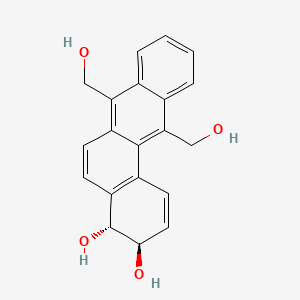
(E)-3,4-Dihydroxy-3,4-dihydrobenz(a)anthracene-7,12-dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3,4-Dihydroxy-3,4-dihydrobenz(a)anthracene-7,12-dimethanol is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons These compounds are known for their multiple fused aromatic rings, which contribute to their stability and unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,4-Dihydroxy-3,4-dihydrobenz(a)anthracene-7,12-dimethanol typically involves multi-step organic reactions. One common approach might include:
Formation of the polycyclic aromatic core: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of hydroxyl groups: Hydroxylation reactions using reagents like osmium tetroxide or potassium permanganate.
Addition of methanol groups: This can be done through reactions such as the reduction of corresponding aldehydes or ketones using reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of such complex compounds often involves optimized reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Methods like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3,4-Dihydroxy-3,4-dihydrobenz(a)anthracene-7,12-dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydro derivatives with reduced aromaticity.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of (E)-3,4-Dihydroxy-3,4-dihydrobenz(a)anthracene-7,12-dimethanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methanol groups can form hydrogen bonds and other interactions, influencing biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene: A simpler polycyclic aromatic hydrocarbon without hydroxyl or methanol groups.
3,4-Dihydroxybenz(a)anthracene: Lacks the methanol groups but has similar hydroxylation.
7,12-Dimethylbenz(a)anthracene: Contains methyl groups instead of methanol groups.
Properties
CAS No. |
69260-85-1 |
|---|---|
Molecular Formula |
C20H18O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(3R,4R)-7,12-bis(hydroxymethyl)-3,4-dihydrobenzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C20H18O4/c21-9-16-11-3-1-2-4-12(11)17(10-22)19-13-7-8-18(23)20(24)15(13)6-5-14(16)19/h1-8,18,20-24H,9-10H2/t18-,20-/m1/s1 |
InChI Key |
MSEPVWJAXDXICK-UYAOXDASSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C3C=CC4=C(C3=C2CO)C=C[C@H]([C@@H]4O)O)CO |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC4=C(C3=C2CO)C=CC(C4O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


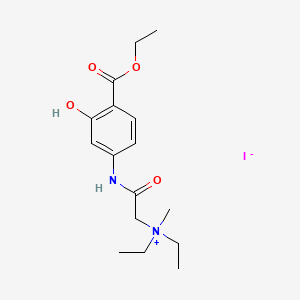
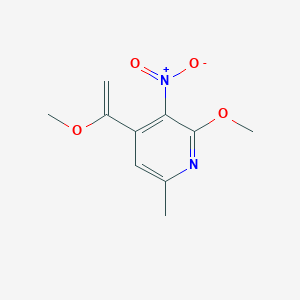
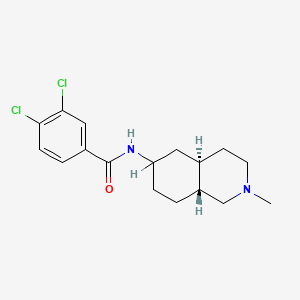
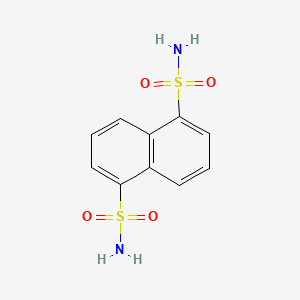


![2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(3-chloro-4-hydroxyphenyl)imino]-](/img/structure/B13761349.png)
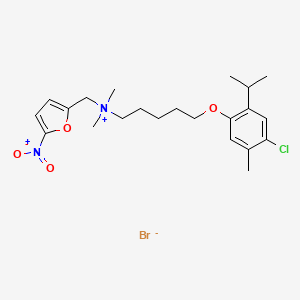
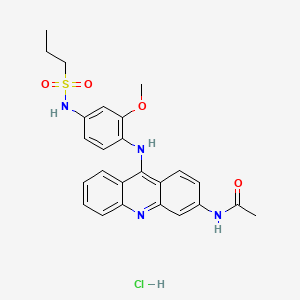
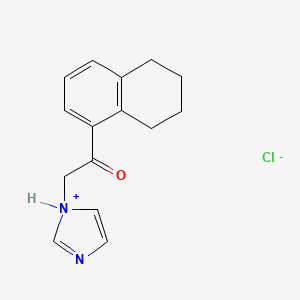
![2,9-Diethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]azepin-5-one](/img/structure/B13761368.png)
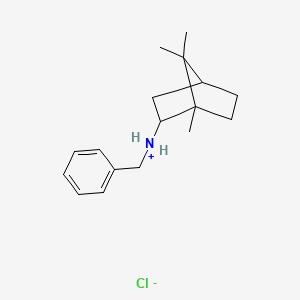
![(3S,5S,8R,9S,10S,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13761374.png)
![3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane;iodide](/img/structure/B13761386.png)
